3,6-Diiodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

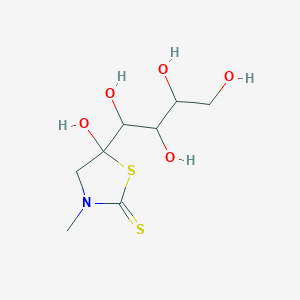

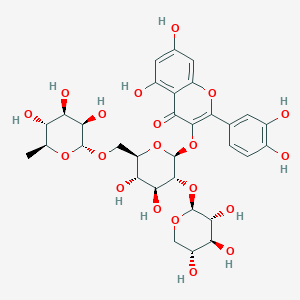

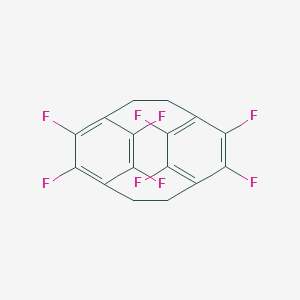

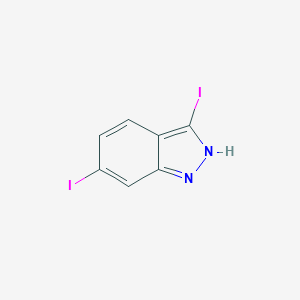

3,6-Diiodo-1H-indazole is a derivative of the indazole moiety, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The indazole structure is significant in medicinal chemistry due to its presence in compounds with various biological activities. The specific substitution pattern of the 3,6-diiodo-1H-indazole suggests that it may have unique physical, chemical, and biological properties due to the presence of iodine atoms at the 3 and 6 positions of the indazole ring.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through several methods. One such method is the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles . Although the paper does not specifically mention 3,6-diiodo-1H-indazole, the general method could potentially be adapted for its synthesis by using appropriate precursors that introduce iodine atoms at the desired positions.

Molecular Structure Analysis

Indazole derivatives can adopt the 1H-tautomer form, as observed in the structures of NH-indazoles determined by X-ray crystallography . The presence of substituents can influence the supramolecular structure, as seen in the formation of hydrogen-bonded dimers or catemers in the crystal state. While the paper does not discuss 3,6-diiodo-1H-indazole specifically, the principles of supramolecular interactions and the potential impact of iodine substituents on the molecular structure can be inferred.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. The reactivity can be influenced by the substituents present on the indazole ring. For instance, 7-substituted indazoles have been evaluated as inhibitors of nitric oxide synthases, and further substitution at the 3-position can enhance inhibitory effects . This suggests that the 3,6-diiodo substituents on 1H-indazole could also affect its reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. The introduction of iodine atoms is likely to increase the molecular weight and may affect the lipophilicity of the compound. The electronic properties of the indazole ring could also be altered, potentially affecting its spectroscopic characteristics and reactivity. While the papers provided do not give specific details on 3,6-diiodo-1H-indazole, general trends in the behavior of substituted indazoles can be applied to predict its properties .

Applications De Recherche Scientifique

1. Medicinal Chemistry

Method of Application

The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results or Outcomes

Several recently marketed drugs contain the indazole structural motif . In addition, indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

2. Antimicrobial and Anti-Inflammatory Agents

Considering that infectious diseases are associated with an inflammatory response, a set of 2H-indazole derivatives have been designed by hybridization of cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .

Method of Application

The derivatives were synthesized and tested against selected intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis; the bacteria Escherichia coli and Salmonella enterica serovar Typhi; and the yeasts Candida albicans and Candida glabrata .

Results or Outcomes

Biological evaluations revealed that synthesized compounds have antiprotozoal activity and, in most cases, are more potent than the reference drug metronidazole . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

3. Anti-Tumor Agents

Indazole derivatives have been found to possess potent anti-tumor activity .

Method of Application

The specific method of application can vary depending on the specific derivative and the type of tumor being targeted. Typically, these compounds are synthesized and then tested in vitro against a variety of cancer cell lines .

Results or Outcomes

Many indazole derivatives have shown promising results in preclinical studies, inhibiting the growth of various types of cancer cells .

4. Anti-Inflammatory Agents

Indazole derivatives also have anti-inflammatory properties .

Method of Application

These compounds can be synthesized and then tested in vitro and in vivo for their ability to inhibit inflammatory responses .

Results or Outcomes

Several indazole derivatives have been found to effectively reduce inflammation in preclinical studies .

5. Inhibitors of Chk1

“6-Iodo-1H-indazole”, a related compound to “3,6-Diiodo-1H-indazole”, is used to synthesize inhibitors of Chk1 .

Method of Application

The specific method of application can vary depending on the specific derivative and the type of inhibition being targeted. Typically, these compounds are synthesized and then tested in vitro .

Results or Outcomes

The synthesized inhibitors of Chk1 have shown promising results in preclinical studies .

6. Anti-Arrhythmic Agents

Indazole derivatives have been found to possess anti-arrhythmic properties .

Method of Application

These compounds can be synthesized and then tested in vitro and in vivo for their ability to inhibit arrhythmias .

Results or Outcomes

Several indazole derivatives have been found to effectively reduce arrhythmias in preclinical studies .

7. Anti-HIV Agents

Indazole derivatives have also shown potential as anti-HIV agents .

Method of Application

These compounds can be synthesized and then tested in vitro against HIV .

Results or Outcomes

Some indazole derivatives have shown promising results in preclinical studies, inhibiting the replication of HIV .

8. FGFR1 Inhibitors

“6-(3-methoxyphenyl)-1H-indazol-3-amine” derivative, a related compound to “3,6-Diiodo-1H-indazole”, has been found to be a promising FGFR1 inhibitor .

Method of Application

The specific method of application can vary depending on the specific derivative and the type of inhibition being targeted. Typically, these compounds are synthesized and then tested in vitro .

Results or Outcomes

The derivative showed good enzymatic inhibition (IC50 = 15.0 nM) and modest anti-proliferative activity (IC50 = 642.1 nM) .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,6-diiodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVJIWVECAQYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619269 |

Source

|

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diiodo-1H-indazole | |

CAS RN |

319472-78-1 |

Source

|

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.